1-(4-Ethoxyphenyl)cyclopropan-1-amine; hydrochloride is a chemical compound characterized by a cyclopropane ring bonded to an ethoxy-substituted phenyl group and an amine functional group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
1-(4-Ethoxyphenyl)cyclopropan-1-amine; hydrochloride falls under the category of organic compounds, specifically amines. It is classified as a cyclopropanamine derivative, which indicates its structural features and potential reactivity patterns.
The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-amine; hydrochloride typically involves several key steps:
Optimization of these steps is crucial for industrial applications, which may include continuous flow reactors to improve yield and purity during large-scale synthesis.
The molecular formula for 1-(4-Ethoxyphenyl)cyclopropan-1-amine; hydrochloride is , with a molecular weight of approximately 199.68 g/mol. The structure can be represented using various notations:
InChI=1S/C10H13NO.ClH/c1-12-9-4-2-8(3-5-9)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H
COC1=CC=C(C=C1)C2(CC2)N.Cl
.The compound appears as a white to off-white powder and is stable under standard storage conditions .
1-(4-Ethoxyphenyl)cyclopropan-1-amine; hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include organic solvents like dichloromethane, with reaction conditions varying from room temperature to reflux depending on the desired transformation.
Safety data indicates that it may cause skin irritation and respiratory issues upon exposure, necessitating appropriate handling precautions .
1-(4-Ethoxyphenyl)cyclopropan-1-amine; hydrochloride has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features suggest possible uses in developing new therapeutic agents targeting neurological disorders or as intermediates in organic synthesis.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5